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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Methylphenoxy)benzaldehyde, a diaryl ether derivative, is a versatile building block in

organic synthesis. Its structure, featuring a reactive aldehyde group ortho to a phenoxy moiety,

allows for the construction of a variety of heterocyclic compounds and other complex organic

molecules. The presence of the tolyloxy group can influence the electronic properties and steric

environment of the benzaldehyde, offering unique reactivity and providing a scaffold for the

development of novel compounds with potential applications in medicinal chemistry and

materials science. These notes provide an overview of its applications and detailed protocols

for its use in key synthetic transformations.

Physicochemical Properties and Data
A summary of the key physicochemical properties of 2-(4-Methylphenoxy)benzaldehyde is

provided in the table below for easy reference.
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Property Value

Molecular Formula C₁₄H₁₂O₂

Molecular Weight 212.25 g/mol

CAS Number 19434-35-6

Appearance White to off-white solid

Melting Point 52-54 °C

Boiling Point Not available

Solubility
Soluble in common organic solvents like

dichloromethane, chloroform, and ethyl acetate.

Applications in Organic Synthesis
2-(4-Methylphenoxy)benzaldehyde serves as a valuable precursor for the synthesis of

various organic molecules, primarily through reactions involving the aldehyde functional group.

Key applications include its use in the synthesis of chalcones, quinazolinones, and as a

substrate in Wittig reactions for the formation of stilbene derivatives.

Synthesis of Chalcones via Claisen-Schmidt
Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of

flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial,

anti-inflammatory, and anticancer properties.[1][2][3] The Claisen-Schmidt condensation of 2-
(4-methylphenoxy)benzaldehyde with an appropriate acetophenone derivative provides a

direct route to novel chalcone structures.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(2-(4-methylphenoxy)phenyl)prop-2-

en-1-one

This protocol is adapted from general procedures for Claisen-Schmidt condensations.[4][5]

Materials:
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2-(4-Methylphenoxy)benzaldehyde

4-Chloroacetophenone

Ethanol (absolute)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl, 1 M)

Deionized water

Ethyl acetate

Hexane

Equipment:

Round-bottom flask

Magnetic stirrer

Dropping funnel

Büchner funnel and flask

Standard glassware for extraction and filtration

Procedure:

In a 100 mL round-bottom flask, dissolve 2-(4-methylphenoxy)benzaldehyde (1.0 eq) and

4-chloroacetophenone (1.0 eq) in absolute ethanol (20 mL).

Cool the stirred solution in an ice bath.

Slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise, maintaining the

temperature below 25 °C.
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After the addition is complete, continue stirring at room temperature for 4-6 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and

acidify with 1 M HCl to a pH of ~2-3.

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized

water until the filtrate is neutral.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol)

or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to

afford the pure chalcone.

Expected Outcome: The reaction is expected to yield the corresponding chalcone. Quantitative

data for this specific reaction is not readily available in the literature, but similar reactions

typically proceed in good to excellent yields (70-90%).

Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds that are of significant interest in

medicinal chemistry due to their diverse pharmacological activities, including sedative,

hypnotic, anticonvulsant, and anticancer effects.[6][7] While a specific protocol for 2-(4-
methylphenoxy)benzaldehyde is not detailed in the literature, its isomer, 3-(4-

methylphenoxy)benzaldehyde, has been utilized in the synthesis of quinazolinone libraries.[4]

The following is a generalized procedure adaptable for the synthesis of a 2-substituted

quinazolinone from 2-(4-methylphenoxy)benzaldehyde.

Experimental Protocol: Synthesis of 2-(2-(4-Methylphenoxy)phenyl)-2,3-dihydroquinazolin-

4(1H)-one

This protocol is based on established methods for quinazolinone synthesis.[8]

Materials:

2-(4-Methylphenoxy)benzaldehyde

2-Aminobenzamide
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Ethanol (absolute)

Glacial Acetic Acid (catalyst)

Deionized Water

Saturated Sodium Bicarbonate solution

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating plate

Büchner funnel and flask

Procedure:

In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30

mL).

To the stirred solution, add 2-(4-methylphenoxy)benzaldehyde (1.1 eq) followed by a

catalytic amount of glacial acetic acid (3-4 drops).

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by TLC.

After completion, cool the mixture to room temperature.

Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with

constant stirring to precipitate the product.

Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence

ceases.

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

The crude product can be purified by recrystallization from ethanol.
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Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.

[9][10] 2-(4-Methylphenoxy)benzaldehyde can be converted to various stilbene derivatives

using this reaction, which are of interest in materials science and as potential therapeutic

agents.

Experimental Protocol: Synthesis of 1-(4-Methylphenoxy)-2-(styryl)benzene

This protocol is a general procedure for the Wittig reaction.[11][12]

Materials:

2-(4-Methylphenoxy)benzaldehyde

Benzyltriphenylphosphonium chloride

n-Butyllithium (n-BuLi) in hexane

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Schlenk flask or flame-dried round-bottom flask with a septum

Magnetic stirrer

Syringes

Standard glassware for extraction and purification

Procedure:
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To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add

benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep

orange or red color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

In a separate flask, dissolve 2-(4-methylphenoxy)benzaldehyde (1.0 eq) in anhydrous THF.

Slowly add the solution of the aldehyde to the ylide solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford the

stilbene derivative.

Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.

2-(4-Methylphenoxy)benzaldehyde

NaOH, Ethanol

Acetophenone Derivative

Chalcone Derivative
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Click to download full resolution via product page

Caption: Claisen-Schmidt condensation for chalcone synthesis.
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Caption: Synthesis of quinazolinone derivatives.

2-(4-Methylphenoxy)benzaldehyde

Anhydrous THF

Phosphonium Ylide

Stilbene Derivative

Click to download full resolution via product page

Caption: Wittig reaction for the synthesis of stilbene derivatives.

Conclusion
2-(4-Methylphenoxy)benzaldehyde is a valuable starting material for the synthesis of a range

of organic compounds with potential biological and material applications. The protocols

provided herein, adapted from well-established methodologies, offer a foundation for

researchers to explore the synthetic utility of this compound. Further investigation into the

biological activities of the resulting chalcones, quinazolinones, and stilbene derivatives is

warranted to fully realize the potential of this versatile building block in drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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